
6-phenyl-1H-indole
Overview
Description
6-Phenyl-1H-indole is a chemical compound with the molecular formula C14H11N. It is a derivative of indole, which is a heterocyclic compound that is widely found in nature and exhibits diverse pharmacological activities .
Synthesis Analysis
The synthesis of indole derivatives, including 6-phenyl-1H-indole, has been a subject of interest in organic chemistry . Many methods often start from ortho-substituted anilines, but a more general approach would start from a mono-functionalized arene such as an aniline or halobenzene, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond .Molecular Structure Analysis
The molecular structure of 6-phenyl-1H-indole is planar, with a dihedral angle between the planes of the indole and benzene rings . The compound is essentially planar, with a maximum deviation from the least-squares plane .Chemical Reactions Analysis
Indole derivatives, including 6-phenyl-1H-indole, have been reported to undergo various chemical reactions . For instance, they can undergo electrophilic substitution due to excessive π-electrons delocalization .Physical And Chemical Properties Analysis
The melting point of 6-phenyl-1H-indole is reported to be 160-161℃ . It has a molecular weight of 193.24 g/mol.Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of 6-phenyl-1H-indole, focusing on unique applications:
Cancer Treatment
Indole derivatives, including 6-phenyl-1H-indole, have shown promise in the treatment of various cancer cells. They exhibit cytotoxic activity and can selectively target certain cancer cell lines, making them potential candidates for cancer therapy .
Microbial Infections
These compounds also display activity against microbes, suggesting their use in combating bacterial and viral infections .
Neurological Disorders
The presence of indole structures in compounds is associated with potential treatments for neurological disorders due to their biological activities .
Synthetic Organic Chemistry
6-phenyl-1H-indole serves as a versatile building block in the synthesis of various organic compounds, including multicomponent reactions and cycloaddition reactions .
Plant Hormone Research
Indole derivatives are related to plant hormones like indole-3-acetic acid and are used in research related to plant growth and development .
Flavour and Fragrance Industry
Indoles have applications in the flavor and fragrance industry due to their unique scent profiles. They are used in food flavoring and perfumery .
Future Directions
Indole derivatives, including 6-phenyl-1H-indole, have been extensively explored for their potential therapeutic applications . The rapid emergence of drug-resistant tuberculosis has led researchers to explore indole derivatives as potential anti-tubercular agents . Furthermore, the success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development .
Mechanism of Action
Target of Action
6-Phenyl-1H-indole, like many indole derivatives, is known to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . For instance, some indole derivatives have been reported to exhibit antiviral activity by inhibiting viral replication .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For instance, some indole derivatives have been reported to exhibit antiviral activity, suggesting they may interfere with viral replication pathways . .
Result of Action
Indole derivatives are known to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives can induce a variety of molecular and cellular changes.
properties
IUPAC Name |
6-phenyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N/c1-2-4-11(5-3-1)13-7-6-12-8-9-15-14(12)10-13/h1-10,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVVBMAQSZVYTCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-phenyl-1H-indole | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


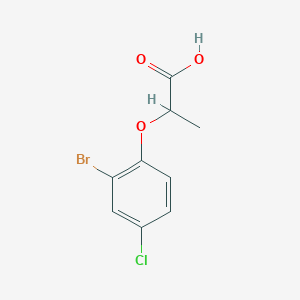
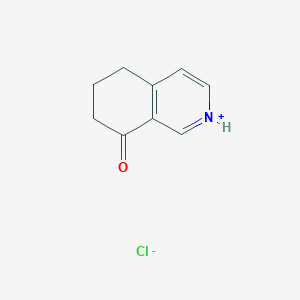



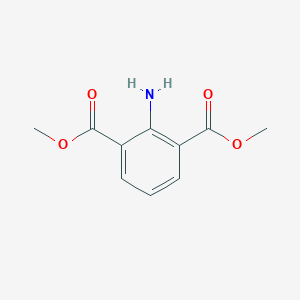
![3-Methoxy-N-[(4-methoxyphenyl)methyl]aniline](/img/structure/B181070.png)
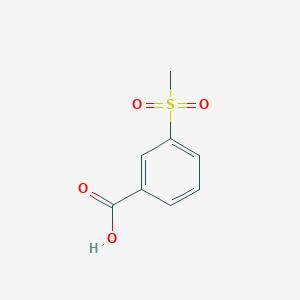

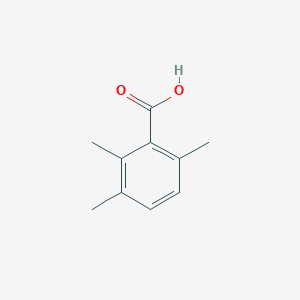

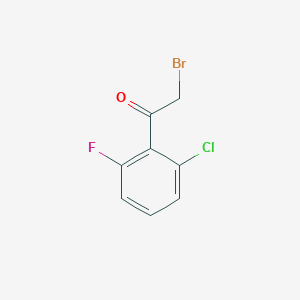
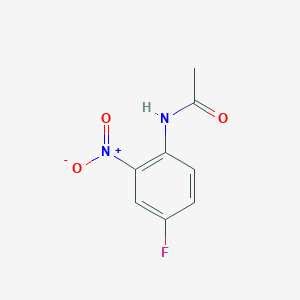
![1-(2-Isothiocyanatoethyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide](/img/structure/B181083.png)